![molecular formula C9H5N3S B14379097 {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile CAS No. 88716-72-7](/img/structure/B14379097.png)
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a propanedinitrile moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of pyridine-2-thiol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between sulfanyl-containing molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
While specific medical applications are still under investigation, the compound’s potential to interact with biological targets suggests it could be explored for drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile groups may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyridine-2-thiol: Shares the pyridine and sulfanyl groups but lacks the propanedinitrile moiety.
Malononitrile: Contains the nitrile groups but lacks the pyridine and sulfanyl components.
2-((Dimethylamino)(pyridin-2-yl)sulfanyl)methylenepropanedinitrile: A derivative with a dimethylamino group, offering different reactivity and properties.
Uniqueness
{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and molecules.
属性
CAS 编号 |
88716-72-7 |
|---|---|
分子式 |
C9H5N3S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
2-(pyridin-2-ylsulfanylmethylidene)propanedinitrile |
InChI |
InChI=1S/C9H5N3S/c10-5-8(6-11)7-13-9-3-1-2-4-12-9/h1-4,7H |
InChI 键 |
JDQKBYHSHKYCBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SC=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


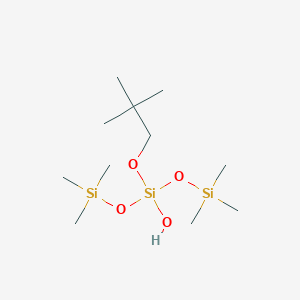

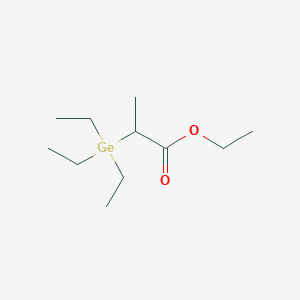


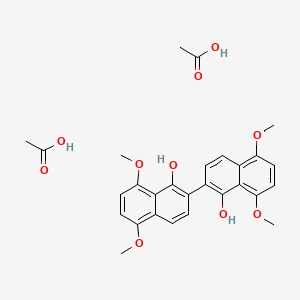
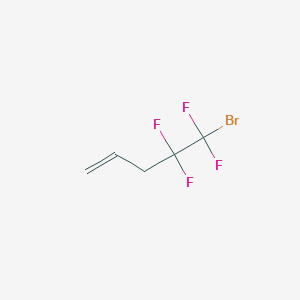
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
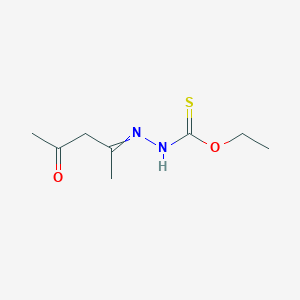
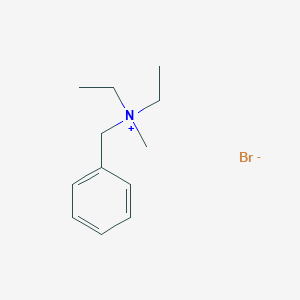
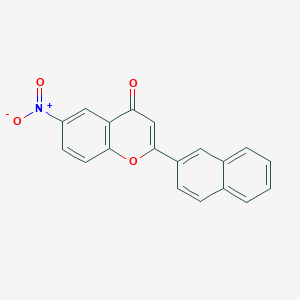
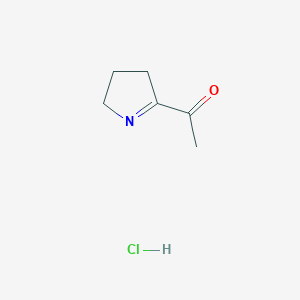
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
